1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine
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Description
1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-phenylundecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Characterization
The synthesis of galactosylphytosphingosine derivatives, including compounds similar to "1-O-(alpha-D-galactopyranosyl)-N-(11-phenylundecanoyl)phytosphingosine", involves complex chemical processes. For instance, phytosphingosine obtained from yeast has been used to synthesize galactosphingolipids, with subsequent steps including glycosidation and N-acylation to produce cerebrosides. These synthesis processes are characterized by specific chemical reactions, such as the use of acetobromogalactose and mercury cyanide in glycosidation, followed by alkaline hydrolysis of protective groups (Pascher, 1974).
Biological Activities
The biological activities of these compounds are of significant interest due to their immunostimulatory properties. For example, alpha-galactosyl cerebrosides have been synthesized to study their immunostimulatory activity, using a convergent synthetic approach starting from known galactose derivatives (Figueroa‐Pérez & Schmidt, 2000). Additionally, the synthesis of 6'-modified alpha-GalCer analogues, which retain strong antigenic activity while skewing the cytokine release profile towards Th1, indicates potential applications in modulating immune responses (Trappeniers et al., 2008).
properties
Molecular Formula |
C41H73NO9 |
---|---|
Molecular Weight |
724 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-phenylundecanamide |
InChI |
InChI=1S/C41H73NO9/c1-2-3-4-5-6-7-8-9-10-14-17-23-28-34(44)37(46)33(31-50-41-40(49)39(48)38(47)35(30-43)51-41)42-36(45)29-24-18-15-12-11-13-16-20-25-32-26-21-19-22-27-32/h19,21-22,26-27,33-35,37-41,43-44,46-49H,2-18,20,23-25,28-31H2,1H3,(H,42,45)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZIILJLJQJDTYAX-IWVUWWQKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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